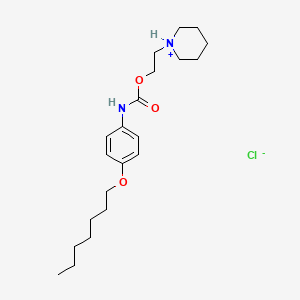
Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- is a chemical compound with a unique structure that includes a naphthalene ring substituted with hydroxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- typically involves the reaction of 3-hydroxy-4-methoxy-2-naphthaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its bioactivity, potentially interacting with enzymes and receptors in biological systems. The exact pathways and targets are subject to ongoing research to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with different substitution patterns on the aromatic ring.
Ethanone, 1-(1-hydroxy-2-naphthalenyl)-: Another naphthalene derivative with a hydroxy group at a different position.
Uniqueness
Ethanone, 1-(3-hydroxy-4-methoxy-2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
52749-64-1 |
|---|---|
Molekularformel |
C13H12O3 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
1-(3-hydroxy-4-methoxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O3/c1-8(14)11-7-9-5-3-4-6-10(9)13(16-2)12(11)15/h3-7,15H,1-2H3 |
InChI-Schlüssel |
BWANXYUHIYOWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



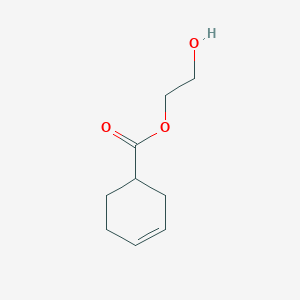
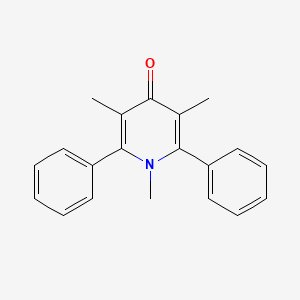
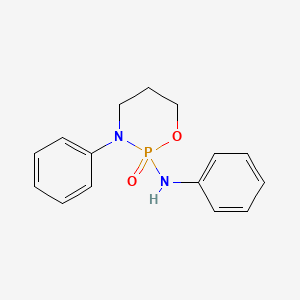
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)
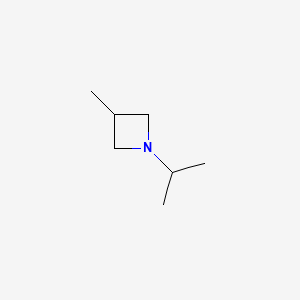
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
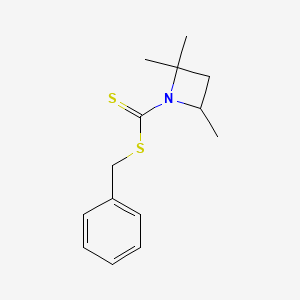
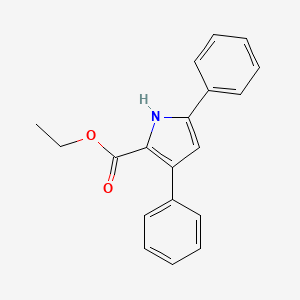
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)



